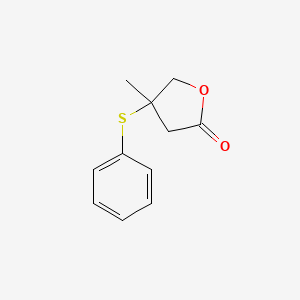![molecular formula C25H34O B14445327 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene CAS No. 77702-35-3](/img/structure/B14445327.png)
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene is an organic compound with the molecular formula C19H30O. It is a derivative of benzene, featuring an ethoxy group and a pentylcyclohexyl group attached to the benzene ring. This compound is known for its applications in liquid crystal technology and other advanced material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene typically involves the reaction of 4-(4-pentylcyclohexyl)phenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of liquid crystals for display technologies
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene involves its interaction with molecular targets such as cell membranes and proteins. The compound’s unique structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can interact with specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-amylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
Uniqueness
1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene is unique due to its specific combination of an ethoxy group and a pentylcyclohexyl group, which imparts distinct physical and chemical properties. These properties make it particularly suitable for applications in liquid crystal technology, where precise molecular alignment and stability are crucial .
Properties
CAS No. |
77702-35-3 |
|---|---|
Molecular Formula |
C25H34O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H34O/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)24-16-18-25(19-17-24)26-4-2/h12-21H,3-11H2,1-2H3 |
InChI Key |
BMFWYSYUZAOKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
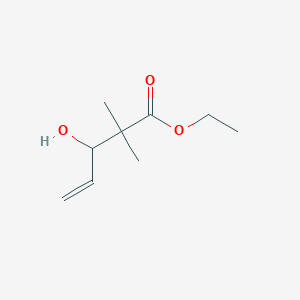
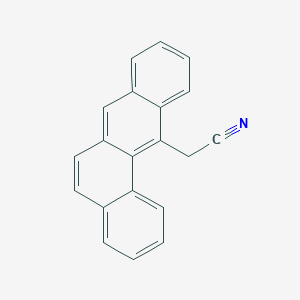
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
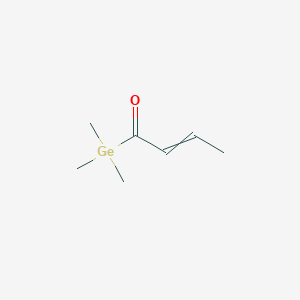
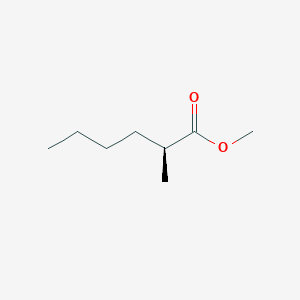

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)


